molecular formula C15H14FN5O B7584056 3-Fluoro-4-[4-(1-methylpyrazol-4-yl)-3-oxopiperazin-1-yl]benzonitrile

3-Fluoro-4-[4-(1-methylpyrazol-4-yl)-3-oxopiperazin-1-yl]benzonitrile

カタログ番号: B7584056
分子量: 299.30 g/mol
InChIキー: OCBGAOGXPIDYBE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Fluoro-4-[4-(1-methylpyrazol-4-yl)-3-oxopiperazin-1-yl]benzonitrile, also known as FP-1, is a novel compound that has gained significant attention in the field of medicinal chemistry. It is a small molecule inhibitor that targets the protein-protein interaction between the tumor suppressor protein p53 and its negative regulator MDM2. This interaction is crucial for the regulation of the cell cycle and apoptosis, and its disruption has been implicated in the development and progression of various cancers.

作用機序

The mechanism of action of 3-Fluoro-4-[4-(1-methylpyrazol-4-yl)-3-oxopiperazin-1-yl]benzonitrile involves the disruption of the p53-MDM2 interaction. MDM2 is a negative regulator of p53 that promotes its degradation and inhibits its transcriptional activity. This compound binds to the hydrophobic pocket on MDM2 that interacts with p53, thereby preventing the formation of the p53-MDM2 complex. This leads to the stabilization and activation of p53, which induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in preclinical models. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast, lung, and colon cancer cells. In addition, this compound has been shown to inhibit tumor growth and metastasis in animal models of breast and lung cancer.

実験室実験の利点と制限

One of the major advantages of 3-Fluoro-4-[4-(1-methylpyrazol-4-yl)-3-oxopiperazin-1-yl]benzonitrile is its specificity towards the p53-MDM2 interaction. This makes it a promising candidate for the development of targeted cancer therapies. However, its efficacy may be limited by the development of drug resistance and off-target effects. In addition, the synthesis of this compound is complex and may require specialized equipment and expertise.

将来の方向性

There are several future directions for the development of 3-Fluoro-4-[4-(1-methylpyrazol-4-yl)-3-oxopiperazin-1-yl]benzonitrile and related compounds. One potential avenue is the optimization of its pharmacokinetic properties to improve its bioavailability and reduce its toxicity. Another direction is the identification of biomarkers that can predict the response of cancer cells to this compound. Finally, the combination of this compound with other cancer therapies, such as chemotherapy and radiation therapy, may enhance its efficacy and overcome drug resistance.

合成法

The synthesis of 3-Fluoro-4-[4-(1-methylpyrazol-4-yl)-3-oxopiperazin-1-yl]benzonitrile involves a multi-step process that starts with the reaction of 4-(1-methylpyrazol-4-yl)-3-oxopiperazine with 3-fluoro-4-nitrobenzonitrile in the presence of a base. This reaction yields the intermediate compound, which is then reduced to this compound using a reducing agent such as sodium borohydride. The final product is obtained after purification by column chromatography.

科学的研究の応用

The development of 3-Fluoro-4-[4-(1-methylpyrazol-4-yl)-3-oxopiperazin-1-yl]benzonitrile has opened up new avenues for the treatment of cancer. The inhibition of the p53-MDM2 interaction by this compound leads to the stabilization and activation of p53, which in turn induces cell cycle arrest and apoptosis in cancer cells. This has been demonstrated in various preclinical studies using different cancer cell lines and animal models.

特性

IUPAC Name

3-fluoro-4-[4-(1-methylpyrazol-4-yl)-3-oxopiperazin-1-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN5O/c1-19-9-12(8-18-19)21-5-4-20(10-15(21)22)14-3-2-11(7-17)6-13(14)16/h2-3,6,8-9H,4-5,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCBGAOGXPIDYBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)N2CCN(CC2=O)C3=C(C=C(C=C3)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。